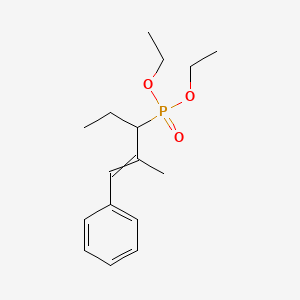
Diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate is an organic compound that belongs to the class of phosphonates. It is characterized by the presence of a phosphonate group attached to a pentenyl chain with a phenyl and methyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene or alkyne precursor under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the diethyl phosphite, followed by the addition of the alkene or alkyne .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
Diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in organic synthesis and materials science .
科学的研究の応用
Diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic species, leading to various chemical transformations.
類似化合物との比較
Similar Compounds
Similar compounds to diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate include other phosphonates such as:
- Diethyl (2-methyl-1-phenylbut-1-en-3-yl)phosphonate
- Diethyl (2-methyl-1-phenylhex-1-en-3-yl)phosphonate
- Diethyl (2-methyl-1-phenylhept-1-en-3-yl)phosphonate
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the phenyl and methyl substituents, along with the pentenyl chain, makes it a versatile compound for various applications in organic synthesis and materials science .
特性
CAS番号 |
62491-59-2 |
|---|---|
分子式 |
C16H25O3P |
分子量 |
296.34 g/mol |
IUPAC名 |
(3-diethoxyphosphoryl-2-methylpent-1-enyl)benzene |
InChI |
InChI=1S/C16H25O3P/c1-5-16(20(17,18-6-2)19-7-3)14(4)13-15-11-9-8-10-12-15/h8-13,16H,5-7H2,1-4H3 |
InChIキー |
ONNBXTWPHCXSII-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=CC1=CC=CC=C1)C)P(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


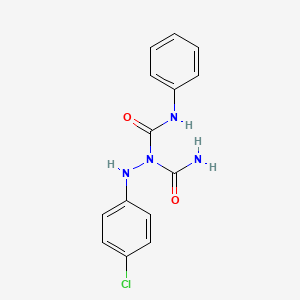
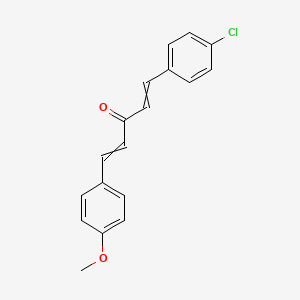
![10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14516100.png)
![3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14516103.png)
![3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one](/img/structure/B14516109.png)
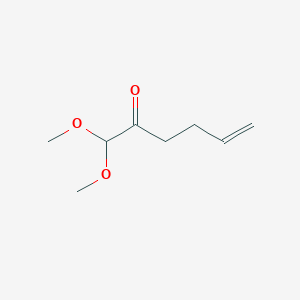
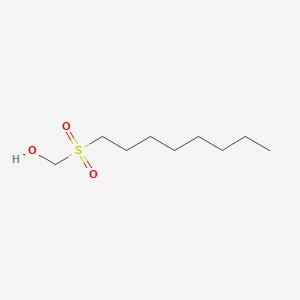
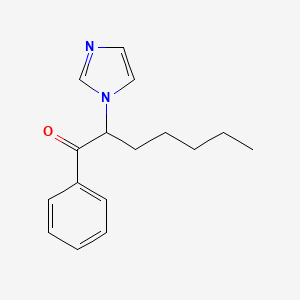
![2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid](/img/structure/B14516141.png)
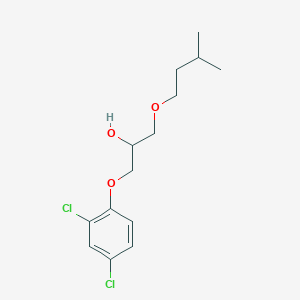
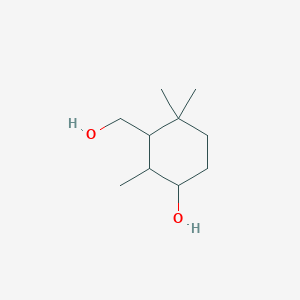
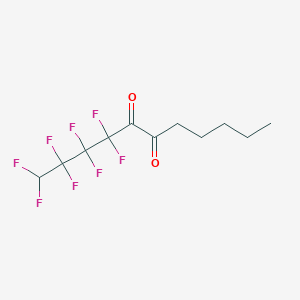
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)

